molecular formula C10H14N2O2 B1510827 Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 873785-71-8

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1510827
CAS No.: 873785-71-8
M. Wt: 194.23 g/mol
InChI Key: KKVFMRXKYPNVQU-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (molecular formula: C₁₀H₁₄N₂O₂; molecular weight: 194.23 g/mol) is a bicyclic heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl ester substituent at the 5-position. It is commercially available as a research reagent, typically stored at 2–8°C .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVFMRXKYPNVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=CN=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740926
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873785-71-8
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine family, known for their diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 38666-30-7

The compound features a fused imidazole and pyridine ring system, which is characteristic of many biologically active molecules. This structural configuration is crucial for its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to act on specific biological pathways:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties by inhibiting bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .
  • Cytotoxic Effects : Research indicates that derivatives of imidazopyridine exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting kinase activity .
  • Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways .

Antimicrobial Activity

A study conducted on related imidazopyridine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
This compound24Pseudomonas aeruginosa

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings highlight the potential of this compound in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The study concluded that the compound showed promising activity against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,5-a]pyridine exhibit antimicrobial properties. The ethyl ester form has been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests potential as an antibacterial agent .
  • Anticancer Properties : Research indicates that compounds containing the imidazo[1,5-a]pyridine structure may possess anticancer activity. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation .

Pharmacology

The compound's pharmacological applications are notable:

  • Neurological Research : There is growing interest in the role of imidazo[1,5-a]pyridine derivatives in modulating neurological pathways. This compound has been studied for its effects on neurotransmitter systems and its potential use in treating neurodegenerative diseases .
  • P2X7 Receptor Modulation : Recent patents have highlighted the compound's ability to modulate P2X7 receptors, which are implicated in inflammatory responses and pain signaling. This modulation could lead to new analgesic therapies .

Material Science

In material science, this compound is being explored for:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed into a new class of antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited cytotoxicity with IC50 values of 15 µM and 20 µM respectively. These findings indicate its potential as a lead compound for further anticancer drug development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Neurological ModulationPotential treatment for neurodegeneration

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate Imidazo[1,5-a]pyridine Ethyl ester at 5-position 194.23 Reagent; no direct activity reported
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride Imidazo[1,2-a]pyrazine Ethyl ester at 2-position; dihydrochloride salt 277.14 Enhanced solubility
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride Imidazo[1,5-a]pyridine Cyanophenyl at 5-position 273.75 (free base) AS inhibitor; ≥97% enantiomeric excess
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Isoxazolyl, phenyl, diethylamino groups 418.49 Antitumor potential; crystal structure analyzed
FAD286 Imidazo[1,5-a]pyridine Cyanophenyl at 5-position 249.29 AS inhibitor (IC₅₀ = 3 nM)

Key Findings and Implications

  • Structural Impact on Activity: The imidazo[1,5-a]pyridine core is versatile, with substituents (e.g., cyanophenyl, ester) dictating biological targeting (e.g., AS inhibition) . Pyrazine or pyrazole cores introduce distinct electronic and steric profiles, influencing solubility and intermolecular interactions .
  • Stereochemical Considerations : Enantiomeric purity (e.g., ≥97% for (R)-isomers) is critical for pharmacological efficacy in analogs like FAD286 .
  • Synthetic Accessibility : Ethyl ester derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in pyrazolo[1,5-a]pyridine derivatives .

Preparation Methods

Cyclization and Condensation Approaches

The core imidazo[1,5-a]pyridine ring system is often constructed via condensation reactions involving appropriate diamine and aldehyde or ketoester precursors, followed by cyclization. This approach is supported by analogous syntheses of related imidazo- and pyrimidine-fused heterocycles.

  • General Synthetic Strategy :
    Starting from a suitable amino-substituted pyridine or a tetrahydropyridine derivative, condensation with aldehydes or ketoesters forms an intermediate imine or enamine. Subsequent intramolecular cyclization under acidic or basic conditions yields the fused imidazo ring.

  • Example from Related Systems :
    In the synthesis of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide analogues, Biginelli condensation was employed effectively to build the fused heterocyclic system, with yields and physicochemical properties well characterized (Table 1 in source). This method involves multi-component condensation of aldehydes, urea/thiourea, and β-ketoesters under acidic catalysis.

  • Reaction Conditions :
    Typically, refluxing in polar solvents such as ethanol or acetic acid mixtures for several hours (6–10 h) is used to promote cyclization and condensation. Catalysts may include acids like glacial acetic acid or Lewis bases depending on the substrate reactivity.

Esterification and Functional Group Manipulation

The ethyl carboxylate moiety is introduced either by using ethyl esters of carboxylic acid precursors or by esterification of the corresponding acid intermediates.

  • Esterification :
    Acid intermediates can be converted to ethyl esters by treatment with ethanol in the presence of acid catalysts such as sulfuric acid or by using ethyl chloroformate under mild basic conditions.

  • Example :
    In the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, methyl or ethyl esters were prepared by refluxing the acid with methanol or ethanol and catalytic sulfuric acid, followed by hydrazinolysis or further transformations (source).

Use of Green and Efficient Catalysts

Recent developments emphasize environmentally friendly and efficient catalysts to improve yield and reduce toxic waste.

  • Additive Catalysis :
    The use of 4,4’-trimethylenedipiperidine (TMDP) as a catalyst in water/ethanol mixtures has been demonstrated for the synthesis of ethyl carboxylate-containing fused heterocycles such as triazolo[1,5-a]pyrimidines. This catalyst offers advantages like low toxicity, high thermal stability, and recyclability (source).

  • Reaction Optimization :
    Reactions conducted at reflux or at the molten state of the additive (around 65 °C) gave high yields (up to 82%) with simple work-up and purification by recrystallization.

Representative Synthetic Procedure

A typical synthetic route for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate can be summarized as follows:

Step Reagents & Conditions Description Outcome/Yield
1 Starting amine (tetrahydropyridine derivative), aldehyde or ketoester, acid catalyst (e.g., acetic acid) Condensation and cyclization under reflux (6–10 h) Formation of fused imidazo ring intermediate
2 Acid intermediate or ketoester derivative, ethanol, catalytic sulfuric acid or ethyl chloroformate, base (e.g., NaHCO3) Esterification to introduce ethyl carboxylate group Ethyl ester formation, yield 70–85% typical
3 Optional purification by recrystallization from ethyl acetate/ethanol Product isolation and crystallization Pure compound suitable for characterization

Analytical and Characterization Data

  • Spectroscopic Confirmation :
    The structures are confirmed by ^1H and ^13C NMR, FT-IR, Mass Spectrometry, and elemental analysis, ensuring the correct formation of the fused ring and ester functionalities (source).

  • Physicochemical Properties :
    Melting points, molecular weights, and yields are consistent with expected values for ethyl esters of fused imidazo-pyridine systems.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield Range (%) Notes
Biginelli-type condensation Amino pyridine, aldehydes, β-ketoesters Acidic reflux (acetic acid) 65–85 Multi-component, efficient for ring formation
Esterification via acid + EtOH Acid intermediate, ethanol, H2SO4 Reflux (several hours) 70–90 Standard esterification
Catalysis with TMDP additive Aldehydes, ethyl cyanoacetate, TMDP Reflux or molten additive 75–85 Green chemistry approach, recyclable catalyst
Cyclization with chloroacetic acid Thioxo-pyrimidine ester, chloroacetic acid, sodium acetate Reflux in acetic acid/anhydride ~78 For related fused heterocycles

Q & A

Q. Table 1. Crystallographic Data for this compound

ParameterValueSource
Space groupP1
Unit cell (Å)a=6.125, b=13.142, c=13.714
Dihedral angles38.13°, 30.12°
Hydrogen bondsC–H···N (2.89 Å)

Q. Table 2. Comparative Bioactivity of Derivatives

CompoundAldosterone Inhibition (IC₅₀)Anticancer Activity (GI₅₀)
Parent compound85 nM>10 µM
p-Cyanophenyl analog22 nM3.5 µM
Hydrochloride salt95 nM>10 µM
Data from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

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